

# Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Enbezotinib (formerly TPX-0046) is an orally bioavailable, selective dual inhibitor of the protooncogene receptor tyrosine kinase RET (Rearranged during Transfection) and the SRC family
of non-receptor tyrosine kinases.[1][2][3][4] Developed by Turning Point Therapeutics,
enbezotinib was investigated for the treatment of advanced solid tumors harboring RET
alterations, including fusions and mutations.[5] The dual-targeting mechanism of enbezotinib
was designed to not only inhibit the primary oncogenic driver (RET) but also to overcome
potential resistance mechanisms mediated by SRC signaling.[2][6] Despite showing preliminary
anti-tumor activity, the clinical development of enbezotinib was discontinued in June 2023.[4]
This technical guide provides a comprehensive overview of the available pharmacokinetic and
pharmacodynamic data for enbezotinib, based on preclinical and clinical studies.

## **Pharmacodynamics**

**Enbezotinib** demonstrated potent inhibition of RET kinase activity and downstream signaling pathways. Its efficacy was evaluated in various preclinical models and in an early-phase clinical trial.

#### **In Vitro Potency**



RET Kinase.[8][9]

**Enbezotinib** showed high potency against both wild-type and mutated forms of RET in enzymatic and cell-based assays.[7][8][9]

| Target                                           | Assay Type       | IC50 (nM)  | Cell Line |
|--------------------------------------------------|------------------|------------|-----------|
| Wild-Type RET                                    | Enzymatic Assay  | 0.26       | -         |
| Wild-Type RET (p-<br>RET)                        | Cell-based Assay | 21.9       | Ba/F3     |
| RET Mutants (15 variants)                        | Cell-based Assay | 2.69 - 108 | Ba/F3     |
| RET-driven cells (p-<br>RET y905)                | Cell-based Assay | 0.3 - 300  | -         |
| Table 1: In Vitro Potency of Enbezotinib Against |                  |            |           |

## **Preclinical In Vivo Efficacy**

In preclinical studies, **enbezotinib** demonstrated significant anti-tumor activity in xenograft models of RET-driven cancers. It was shown to be effective against a range of RET alterations, including solvent-front mutations (G810S, G810R, G810C, and G810N) that can confer resistance to other RET inhibitors.[7][10] In a mouse xenograft model, twice-daily administration of **enbezotinib** at 2-5 mg/kg for 27 days resulted in a decrease in tumor size.[8]

## **Clinical Pharmacodynamics and Efficacy**

Initial data from the Phase 1/2 SWORD-1 clinical trial (NCT04161391) in patients with RETaltered non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC) demonstrated preliminary clinical activity.[6][11]



| Patient Population | Prior Treatment | N | Best Tumor<br>Regression (%) |
|--------------------|-----------------|---|------------------------------|
| RET TKI-naïve      | Yes             | 5 | -42, -37, -23, -3            |
| Table 2: Tumor     |                 |   |                              |
| Regression in RET  |                 |   |                              |
| TKI-Naïve Patients |                 |   |                              |
| Treated with       |                 |   |                              |
| Enbezotinib in the |                 |   |                              |
| SWORD-1 Trial.[6]  |                 |   |                              |

#### **Pharmacokinetics**

Publicly available quantitative pharmacokinetic data for **enbezotinib** is limited. The SWORD-1 clinical trial protocol included pharmacokinetic assessments, and initial findings were reported qualitatively.

#### Absorption and Distribution

**Enbezotinib** is an orally bioavailable compound.[2] In the SWORD-1 trial, pharmacokinetic data indicated that exposure to **enbezotinib** increased in a dose-dependent manner with doses ranging from 10 mg to 30 mg once daily.[6] A food-effect sub-study was planned as part of the clinical trial, but the results have not been publicly disclosed.[5]

#### **Metabolism and Excretion**

Detailed information on the metabolism and excretion pathways of **enbezotinib** is not publicly available.

## **Clinical Pharmacokinetic Parameters**

Specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life from the clinical trial have not been published.

# Signaling Pathways and Mechanism of Action



**Enbezotinib** exerts its anti-tumor effects by inhibiting the kinase activity of RET and SRC, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration.

## **RET Signaling Pathway**

The RET receptor tyrosine kinase, when constitutively activated by mutations or fusions, drives oncogenesis through several downstream pathways, including the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[12] **Enbezotinib**'s inhibition of RET autophosphorylation blocks the initiation of these signaling cascades.[8]





Click to download full resolution via product page

Figure 1: Simplified RET signaling pathway and the inhibitory action of enbezotinib.

## **SRC Signaling Pathway and Overcoming Resistance**



SRC is a non-receptor tyrosine kinase that plays a significant role in cancer cell signaling, contributing to proliferation, invasion, and survival.[13] Upregulation of SRC has been implicated as a mechanism of acquired resistance to RET inhibitors.[2] By inhibiting SRC, **enbezotinib** aims to counteract this resistance mechanism. SRC can be activated by and also activate other receptor tyrosine kinases (RTKs) like EGFR, leading to a complex signaling network.[14][15]



Click to download full resolution via product page

Figure 2: Simplified SRC signaling pathway and the inhibitory action of **enbezotinib**.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical studies on **enbezotinib** are not publicly available. However, based on the published information, the following methodologies were employed.



## **In Vitro Kinase Assays**

- Objective: To determine the half-maximal inhibitory concentration (IC50) of enbezotinib against RET and other kinases.
- General Protocol:
  - Recombinant human kinase enzymes were used.
  - Assays were typically performed in a multi-well plate format.
  - Enbezotinib was serially diluted to a range of concentrations.
  - The kinase, substrate (e.g., a synthetic peptide), and ATP were incubated with the various concentrations of enbezotinib.
  - Kinase activity was measured, often by quantifying the amount of phosphorylated substrate, using methods such as radioisotope incorporation (e.g., [γ-33P]-ATP) or fluorescence/luminescence-based detection of ADP or the phosphorylated product.
  - IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

## **Cell-Based Assays**

- Objective: To assess the inhibitory effect of enbezotinib on RET phosphorylation and cell proliferation in RET-driven cancer cell lines.
- Cell Line: Ba/F3, a murine pro-B cell line, is commonly used for this purpose as its survival
  can be engineered to be dependent on the activity of a specific kinase, in this case, various
  forms of RET.
- General Protocol for RET Phosphorylation:
  - Ba/F3 cells expressing a specific RET fusion or mutant were cultured.
  - Cells were treated with varying concentrations of enbezotinib for a defined period.
  - Cell lysates were prepared, and protein concentrations were determined.



- Western blotting was performed using antibodies specific for phosphorylated RET (p-RET)
   and total RET to assess the inhibition of RET autophosphorylation.
- General Protocol for Cell Proliferation/Viability:
  - Ba/F3-RET cells were seeded in multi-well plates.
  - Cells were treated with a range of enbezotinib concentrations.
  - After a specified incubation period (e.g., 72 hours), cell viability was assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.
  - IC50 values for cell growth inhibition were determined from the dose-response curves.

#### In Vivo Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of **enbezotinib** in an animal model.
- · General Protocol:
  - Immunocompromised mice (e.g., nude or SCID mice) were used.
  - Human cancer cells with RET alterations (cell-derived xenograft) or patient-derived tumor tissue (patient-derived xenograft) were implanted subcutaneously or orthotopically.
  - Once tumors reached a palpable size, mice were randomized into treatment and control (vehicle) groups.
  - Enbezotinib was administered orally at specified doses and schedules (e.g., 2-5 mg/kg, twice daily).
  - Tumor volume was measured periodically using calipers.
  - At the end of the study, tumors were excised and weighed. Pharmacodynamic markers (e.g., p-RET) in tumor tissue could also be analyzed.

#### **SWORD-1 Phase 1/2 Clinical Trial**



- Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of enbezotinib in adult subjects with advanced solid tumors harboring RET fusions or mutations.
- Study Design: A phase 1/2, first-in-human, open-label, dose-escalation, and dose-expansion study.
- Methodology:
  - Phase 1 (Dose Escalation): Patients received escalating doses of enbezotinib (starting at 10 mg once daily) to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).
  - Pharmacokinetic Sampling: Blood samples were collected at various time points after drug administration to determine pharmacokinetic parameters.
  - Efficacy Assessment: Tumor responses were evaluated according to RECIST v1.1 criteria.
  - Safety Monitoring: Adverse events were monitored and graded according to CTCAE v5.0.





Click to download full resolution via product page

Figure 3: Workflow of the SWORD-1 Phase 1/2 Clinical Trial.

#### Conclusion

**Enbezotinib** is a potent dual inhibitor of RET and SRC kinases that demonstrated promising preclinical activity and early clinical signals of efficacy in patients with RET-driven cancers. The rationale for its dual-targeting approach was to address potential SRC-mediated resistance to RET inhibition. While the discontinuation of its clinical development means that a full dataset on its pharmacokinetic and pharmacodynamic profile will likely not be publicly available, the existing information provides valuable insights into the therapeutic strategy of dual RET/SRC inhibition for this patient population. Further research into this dual-targeting approach may still hold promise for the development of future therapies for RET-altered malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Enbezotinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Enbezotinib | C21H21FN6O3 | CID 146662764 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enbezotinib Wikipedia [en.wikipedia.org]
- 4. Enbezotinib Turning Point Therapeutics AdisInsight [adisinsight.springer.com]
- 5. News enbezotinib (TPX-0046) LARVOL VERI [veri.larvol.com]
- 6. onclive.com [onclive.com]
- 7. 1stoncology.com [1stoncology.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. enbezotinib (TPX-0046) / BMS [delta.larvol.com]
- 11. targetedonc.com [targetedonc.com]



- 12. RET signaling pathway and RET inhibitors in human cancer PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src signaling in cancer invasion PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enbezotinib: A Technical Overview of Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827848#enbezotinib-pharmacokinetics-and-pharmacodynamics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com